Tumour rejection Antigen P815 (35-43)
Description
Significance of Tumour Rejection Antigens in Anti-Tumour Immunity Research
Tumour rejection antigens (TRAs) are specific molecules produced by tumor cells that can trigger an immune response, leading to the rejection of the tumor. nih.gov These antigens are peptides derived from tumor cell proteins that are presented on the cell surface by Major Histocompatibility Complex (MHC) molecules, making them targets for T-cells. nih.gov The identification and characterization of TRAs are crucial for the development of cancer immunotherapies, as they provide specific targets for treatments designed to enhance the body's natural anti-tumor defenses. nih.govwikipedia.org
There are several categories of tumor rejection antigens, including:
Tumor-specific mutated antigens (neoantigens): Arising from mutations in the tumor cells' DNA. nih.gov
Cancer-testis antigens: Encoded by genes that are typically expressed only in germ cells in the testis but are aberrantly activated in various cancers. unipd.it
Differentiation antigens: Proteins specific to a particular cell lineage, which are overexpressed in the corresponding tumors. nih.gov
Overexpressed self-antigens: Normal proteins that are produced at much higher levels in tumor cells compared to normal cells. nih.gov
The discovery of these antigens has paved the way for various immunotherapeutic strategies, such as cancer vaccines and adoptive T-cell therapies, aimed at stimulating a potent and specific anti-tumor immune response. wikipedia.orgnih.gov
Historical Context of Tumour Rejection Antigen P815 (35-43) Discovery
The P815 tumor, a mastocytoma induced by methylcholanthrene in a DBA/2 mouse, has been an instrumental model in tumor immunology. unipd.ituclouvain.betd2inc.com Early research on this tumor model led to the identification of several distinct antigens recognized by cytotoxic T lymphocytes (CTLs) from syngeneic mice. nih.govnih.gov Among these, the antigens designated P815A and P815B were found to be major targets for in vivo immune rejection responses. nih.govnih.gov
Through genetic studies, it was discovered that both P815A and P815B antigens are encoded by a single gene named P1A. nih.govnih.gov Further investigation revealed that the P1A gene expressed in the P815 tumor is identical to the normal gene found in DBA/2 mice, indicating that it is a non-mutated self-antigen. nih.govnih.gov The expression of the P1A gene is largely restricted to tumor cells and normal testis and placenta, categorizing it as a cancer-testis antigen. unipd.itnih.gov
Subsequent research pinpointed the exact epitope recognized by the CTLs. It was determined that a single peptide, corresponding to amino acids 35-43 of the P1A protein, carries both the P815A and P815B epitopes. nih.govnih.gov This nonapeptide, with the sequence Leu-Pro-Tyr-Leu-Gly-Trp-Leu-Val-Phe (LPYLGWLVF), is presented by the MHC class I molecule H-2Ld. nih.govresearchgate.net
Tumour Rejection Antigen P815 (35-43) as a Model Epitope in Murine Tumour Systems
The P815 (35-43) peptide has become a widely used model epitope in cancer immunology research for several reasons. Its well-defined nature, including its sequence and MHC restriction, allows for precise studies of T-cell responses. unipd.itnih.gov It serves as a valuable tool in the P815 mastocytoma model to investigate fundamental mechanisms of anti-tumor immunity, including CTL activation, tumor cell lysis, and immune evasion. unipd.ittd2inc.com
Research utilizing this model has provided significant insights into how the immune system can be harnessed to fight cancer. For example, immunization with the P1A (35-43) peptide can induce protective CTL responses against P815 tumor challenges in mice. unipd.itoup.com Furthermore, studies with T-cell receptors (TCRs) specific for the P1A (35-43) epitope have been instrumental in developing and evaluating adoptive T-cell transfer therapies. jci.orgaacrjournals.org The model has also been used to explore the phenomenon of "epitope spreading," where an initial immune response against a single epitope (P1A) can lead to subsequent responses against other tumor antigens, potentially leading to more effective tumor clearance. oup.com
Interactive Data Tables
Properties of Tumour Rejection Antigen P815 (35-43)
| Property | Description | Source(s) |
| Antigen Name | P815 (35-43), P1A (35-43) | nih.govresearchgate.net |
| Source Gene | P1A | nih.govnih.gov |
| Antigen Type | Cancer-Testis Antigen (non-mutated self-antigen) | unipd.itnih.gov |
| Peptide Sequence | LPYLGWLVF (Leu-Pro-Tyr-Leu-Gly-Trp-Leu-Val-Phe) | nih.govresearchgate.net |
| MHC Restriction | H-2Ld | nih.gov |
| Cell Line Origin | P815 mastocytoma (DBA/2 mouse) | unipd.ittd2inc.com |
Key Research Findings on Tumour Rejection Antigen P815 (35-43)
| Research Area | Key Finding | Source(s) |
| CTL Recognition | The P1A (35-43) peptide is recognized by cytotoxic T lymphocytes, leading to the lysis of P815 tumor cells. | unipd.it |
| Vaccination Studies | Immunization with the P1A (35-43) peptide or DNA encoding the P1A gene can induce protective immunity against P815 tumor challenge. | unipd.itaacrjournals.org |
| Adoptive T-Cell Therapy | T-cells engineered to express a TCR specific for P1A (35-43) can mediate tumor rejection in mice. | jci.orgaacrjournals.org |
| Immune Evasion | Tumors can escape T-cell recognition through mutations in the P1A antigenic epitope. | jci.org |
| Epitope Spreading | Vaccination with the P1A peptide can lead to immune responses against other P815 tumor antigens, such as P1E. | oup.com |
Properties
sequence |
LPYLGWLVF |
|---|---|
source |
Mus musculus (Mouse) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Tumour rejection Antigen P815 (35-43) |
Origin of Product |
United States |
Molecular and Structural Characterization of Tumour Rejection Antigen P815 35 43
Identification of the P1A Gene as the Origin of Tumour Rejection Antigen P815 (35-43)
The tumour rejection antigens P815A and P815B, recognized by cytotoxic T lymphocytes of syngeneic DBA/2 mice, have been traced back to a single gene known as P1A. nih.govnih.govscilit.com Initial research utilized a cosmid library and CTL stimulation assays to isolate transfectants that expressed the P815A antigen. nih.govnih.gov Through this method, the gene responsible, P1A, was retrieved. nih.gov It was discovered that this single gene confers the expression of both the P815A and P815B antigens. nih.govnih.gov
Further investigation revealed that the P1A gene expressed by the P815 tumor is completely identical in sequence to the corresponding gene found in normal, healthy DBA/2 mice. nih.govnih.govuclouvain.be This indicates that the antigen is not a result of a tumor-specific mutation but rather the expression of a non-mutated "self" protein. uclouvain.benih.gov The expression of the P1A gene is typically silent in most normal adult tissues, but it is expressed in the P815 tumor and at least one other syngeneic mast cell line, L138.8A. nih.govaacrjournals.org This differential expression allows the immune system to recognize P815 tumor cells as targets. The P1A gene encodes a putative protein of 224 amino acids. nih.gov The specific antigenic peptide, known as P815 (35-43) or P1A (35-43), corresponds to amino acid residues 35 through 43 of this P1A protein. nih.govunipd.itnih.gov
Primary Amino Acid Sequence and Nonameric Peptide Structure of Tumour Rejection Antigen P815 (35-43)
The tumour rejection antigen P815 (35-43) is a nonameric peptide, meaning it is composed of a chain of nine amino acids. nih.govscilit.comaacrjournals.org The specific linear arrangement of these amino acids, known as its primary structure, determines its unique properties and its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules. ebsco.com The primary amino acid sequence of P1A (35-43) has been identified as Leucine-Proline-Tyrosine-Leucine-Glycine-Tryptophan-Leucine-Valine-Phenylalanine. nih.govscilit.comnih.gov
| Position | Amino Acid (Full Name) | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
| 1 | Leucine | Leu | L |
| 2 | Proline | Pro | P |
| 3 | Tyrosine | Tyr | Y |
| 4 | Leucine | Leu | L |
| 5 | Glycine | Gly | G |
| 6 | Tryptophan | Trp | W |
| 7 | Leucine | Leu | L |
| 8 | Valine | Val | V |
| 9 | Phenylalanine | Phe | F |
This specific nine-amino-acid peptide is presented to CTLs by the H-2Ld MHC class I molecule. nih.govscilit.com
Epitopic Landscape of Tumour Rejection Antigen P815 (35-43)
The single, nine-amino-acid peptide P1A (35-43) is remarkable in that it contains two separate and distinct epitopes that are recognized by different populations of cytotoxic T lymphocytes. nih.govscilit.com These epitopes are designated P815A and P815B. nih.govscilit.com
Research has demonstrated that the P815A and P815B antigens are not separate molecules but are both carried by the P1A (35-43) peptide. nih.govscilit.com This single peptide is presented by H-2Ld molecules to both anti-P815A and anti-P815B CTLs. nih.govscilit.com The differentiation between the two epitopes lies in which specific amino acid residues within the peptide are recognized by the T-cell receptors (TCRs) of the corresponding CTLs.
Studies have pinpointed the core residues for each epitope. The dipeptidyl sequence formed by Leucine at position 7 and Valine at position 8 (Leu7-Val8) constitutes the core of the P815A epitope, recognized by anti-P815A CTLs. nih.govscilit.com Conversely, the dipeptidyl sequence of Tyrosine at position 3 and Leucine at position 4 (Tyr3-Leu4) forms the core of the P815B epitope, which is recognized by anti-P815B CTLs. nih.govscilit.com
The interaction between a T-cell receptor and the peptide-MHC complex is highly specific and depends on key amino acid residues within the peptide. merkelcell.orgmdpi.com To determine the individual role of each amino acid in P1A (35-43) for T-cell recognition, studies have employed synthetic peptide analogues where each position is systematically replaced, often with alanine (B10760859). nih.govscilit.com
These experiments have revealed the critical residues for the recognition by anti-P815A and anti-P815B CTLs. For the anti-P815A response, alanine substitution at either position 7 (Leucine) or position 8 (Valine) was found to dramatically impair peptide recognition by the CTLs. nih.govscilit.com For the anti-P815B response, substitutions at position 3 (Tyrosine) and position 4 (Leucine) were shown to be critical for recognition by their corresponding CTLs. nih.govscilit.com These findings confirm that distinct regions of the same peptide are responsible for engaging different T-cell receptor populations.
| Epitope | Critical Residue Position | Original Amino Acid | Function |
| P815A | 7 | Leucine (Leu) | Core residue for TCR recognition by anti-A CTL |
| P815A | 8 | Valine (Val) | Core residue for TCR recognition by anti-A CTL |
| P815B | 3 | Tyrosine (Tyr) | Core residue for TCR recognition by anti-B CTL |
| P815B | 4 | Leucine (Leu) | Core residue for TCR recognition by anti-B CTL |
Major Histocompatibility Complex Mhc Class I Presentation of Tumour Rejection Antigen P815 35 43
MHC Restriction: Presentation by H-2Ld Molecules
The presentation of the P1A (35-43) epitope is highly specific and is restricted to the MHC class I molecule H-2Ld. aacrjournals.orgsemanticscholar.orgnih.gov This means that only cells expressing this particular MHC allele, which is found in mouse strains with the H-2d haplotype like DBA/2 and BALB/c, can present this peptide to CD8+ T cells. researchgate.netbmj.com The P1A (35-43) peptide, with the amino acid sequence Leu-Pro-Tyr-Leu-Gly-Trp-Leu-Val-Phe (LPYLGWLVF), binds to the H-2Ld molecule, forming a peptide-MHC (pMHC) complex on the cell surface. aacrjournals.orgnih.govcreativebiolabs.net This complex is then recognized by the T-cell receptor (TCR) of P1A-specific CTLs, leading to the targeted killing of tumor cells expressing the antigen. semanticscholar.org The specificity of this interaction has been confirmed in numerous studies, where CTLs specific for P1A (35-43) effectively lyse H-2Ld-positive target cells pulsed with the peptide, but not H-2Ld-negative cells. aacrjournals.orgsemanticscholar.org
Peptide Binding Motifs and Anchor Residues for H-2Ld Interaction
The stability of the pMHC complex is largely determined by the interaction between specific amino acid residues of the peptide and pockets within the antigen-binding cleft of the MHC molecule. These key peptide residues are known as anchor residues.
Systematic analysis involving the substitution of single amino acids within the P1A (35-43) peptide with alanine (B10760859) has been used to map its interaction with the H-2Ld molecule. nih.gov These studies have unequivocally identified three residues as critical for effective binding. Two of these, Proline at position 2 (Pro2) and Phenylalanine at position 9 (Phe9), are consistent with the known binding motif for H-2Ld. nih.gov Additionally, a third residue, Tryptophan at position 6 (Trp6), was found to be essential for the efficient binding of the P1A (35-43) peptide to H-2Ld. nih.gov Therefore, Pro2, Trp6, and Phe9 are considered the primary anchor residues for the interaction between P1A (35-43) and the H-2Ld molecule. nih.gov
| Position | Original Residue | Function in H-2Ld Binding |
| 2 | Proline (Pro) | Key Anchor Residue nih.gov |
| 6 | Tryptophan (Trp) | Key Anchor Residue nih.gov |
| 9 | Phenylalanine (Phe) | Key Anchor Residue nih.gov |
The structural features of the H-2Ld antigen-binding cleft dictate its unique peptide-binding motif and influence the affinity for peptides like P1A (35-43). The cleft of H-2Ld is noted to be significantly more hydrophobic compared to other class I molecules for which structures have been determined. nih.gov This results in fewer hydrogen bonds being formed between the peptide and the cleft residues. nih.gov
Mechanisms of Antigen Processing for P1A (35-43) Epitope Generation
For the P1A (35-43) epitope to be presented, the full-length P1A protein must first be broken down into smaller peptides by cellular machinery. This process is essential for generating the correct 9-amino acid fragment that can bind to H-2Ld molecules.
The generation of most MHC class I-presented peptides, including tumor antigens, relies on the proteasome, a large protein complex in the cytosol that degrades intracellular proteins. nih.govelifesciences.org The full-length P1A protein is targeted for degradation and cleaved by the proteasome into smaller fragments. nih.gov These fragments, including the P1A (35-43) epitope or its N-terminally extended precursors, are then transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.govnih.gov Within the ER, peptides can be further trimmed by aminopeptidases before being loaded onto newly synthesized H-2Ld molecules. nih.gov Studies have shown that directly introducing the P1A (35-43) peptide fused with an ER-insertion signal sequence can bypass this standard processing pathway and still elicit a specific T-cell response, confirming the importance of ER translocation in the presentation process. nih.gov
In response to inflammatory cytokines like interferon-gamma (IFN-γ), cells can express an alternative form of the proteasome called the immunoproteasome. nih.govnih.gov The immunoproteasome contains different catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) compared to the standard (constitutive) proteasome. nih.govuni-konstanz.de This alteration changes the cleavage specificity of the proteasome, generally increasing cleavage after hydrophobic residues and producing peptides that are often well-suited for MHC class I binding. nih.govencyclopedia.pub
The type of proteasome present within a tumor cell can influence the efficiency of P1A (35-43) epitope generation. bmj.comnih.gov Differences in proteasome subtype composition between different tumor cell lines may underlie variations in their ability to process and present P1A epitopes, thus affecting their recognition by specific T cells. bmj.comnih.gov While the immunoproteasome generally enhances the presentation of many antigenic peptides, its expression can, in some cases, abrogate the presentation of certain tumor epitopes. nih.gov The specific impact of the immunoproteasome on generating the precise P1A (35-43) epitope is an important factor in the immune response to P1A-expressing tumors, potentially influencing both immune recognition and central tolerance. nih.gov
Involvement of Transporter Associated with Antigen Processing (TAP) in P1A (35-43) Translocation
The Transporter associated with Antigen Processing (TAP) is a heterodimeric protein complex belonging to the ATP-binding cassette (ABC) transporter family. wikipedia.orgnih.gov It plays a pivotal role in the classical MHC class I antigen presentation pathway by translocating peptides generated from cytosolic protein degradation into the lumen of the endoplasmic reticulum (ER). nih.govresearchgate.net In the ER, these peptides can then be loaded onto nascent MHC class I molecules. wikipedia.org The TAP transporter, composed of TAP-1 and TAP-2 subunits, forms a four-domain structure that mediates this crucial peptide delivery. wikipedia.org
The translocation of the P1A (35-43) peptide, like most endogenous antigens, is generally dependent on the TAP-mediated pathway. nih.gov Peptides generated in the cytosol must be transported by TAP to access the ER, where they can associate with the appropriate MHC class I molecule, in this case, H-2Ld. nih.govnih.gov However, research has indicated that the efficiency of this process can be a limiting factor. Studies using a "mini-gene" construct encoding only the minimal P1A (35-43) epitope showed it to be a less effective immunogen compared to the full-length P1A gene product. nih.gov This suggests that the minimal peptide on its own may be inefficiently transported by TAP or may be degraded before it can reach the transporter. nih.gov
Furthermore, the existence of a TAP-independent pathway for antigen presentation has been demonstrated. nih.govnih.gov This alternative route becomes particularly relevant when the TAP transporter is non-functional or bypassed, as can occur in some viral infections or malignancies as a mechanism of immune evasion. nih.govnih.gov For the P1A (35-43) peptide, its presentation can be engineered to occur via a TAP-independent mechanism, most notably through the addition of an ER insertion signal sequence. nih.gov Experiments using TAP-deficient T2 cells transfected with the H-2Ld molecule showed that while a recombinant virus expressing the minimal P1A peptide failed to sensitize the cells for lysis, a construct containing the peptide fused to an ER signal sequence did confer lysability, confirming a TAP-independent presentation. nih.gov
Endoplasmic Reticulum (ER) Insertion Signal Sequences and Enhanced Presentation of P1A (35-43)
To overcome the potential limitations of TAP-dependent transport and enhance the immunogenicity of the P1A (35-43) epitope, researchers have utilized Endoplasmic Reticulum (ER) insertion signal sequences. nih.govnih.gov These are short, hydrophobic peptide sequences, typically located at the N-terminus of a protein, that direct the co-translational insertion of the polypeptide chain into the ER lumen. nih.govembopress.org This process effectively bypasses the need for cytosolic processing and TAP-mediated transport. nih.govnih.gov
By fusing an ER insertion signal sequence, such as the one from the E3/19K protein of adenovirus type 2, to the N-terminus of the P1A (35-43) peptide, a fusion peptide is created. nih.govnih.gov This modification has been shown to significantly enhance the priming of P1A-specific CD8+ T-cells in vivo. nih.gov The fusion peptide, when taken up by antigen-presenting cells, is targeted directly to the ER, leading to much more efficient loading onto MHC class I molecules compared to the minimal peptide alone. nih.govnih.gov
The enhanced efficacy is not merely due to increased hydrophobicity, as placing the signal sequence at the C-terminus of the peptide did not result in the same level of enhanced immunogenicity. nih.gov This confirms that the N-terminal signal sequence's function in directing the peptide to the ER is the critical factor. A single immunization with this type of fusion peptide has been shown to induce a robust, antigen-specific TCD8+ response capable of lysing not only target cells pulsed with the P1A (35-43) peptide but also P815 tumor cells that naturally express the antigen. nih.gov
Table 1: P1A (35-43) Peptide and Fusion Peptide Sequences
| Peptide Name | Sequence | Function |
|---|---|---|
| P1A (35-43) | LPYLGWLVF | The minimal antigenic peptide epitope from the P1A gene product. nih.gov |
Peptide-Loading Complex Dynamics in P1A (35-43) Presentation
The loading of peptides onto MHC class I molecules within the ER is not a simple event but is orchestrated by a large, multi-protein machinery known as the peptide-loading complex (PLC). nih.govresearchgate.net The PLC's core components include the TAP transporter, the chaperone tapasin, calreticulin, and ERp57, all of which associate with the nascent MHC class I molecule. wikipedia.orgnih.gov The primary function of the PLC is to stabilize empty MHC class I molecules and to facilitate the sampling and loading of high-affinity peptides, a process often referred to as "peptide editing". rsc.orgbiorxiv.org
While direct studies on the PLC dynamics specifically involving the P1A (35-43) peptide are not extensively detailed, the general principles of PLC function apply. The PLC maintains MHC class I molecules in a receptive state until a peptide with a suitable length and sequence binds with sufficient affinity. wikipedia.orgrsc.org The association of MHC class I with the PLC can be dynamic, adapting to changes in the supply of peptides. researchgate.net For instance, a reduced peptide supply can increase the association time of MHC I with the PLC. researchgate.net
The engineered presentation of P1A (35-43) using an ER insertion signal sequence directly impacts these dynamics. By delivering the peptide directly into the ER lumen, this strategy ensures a localized high concentration of the specific epitope, bypassing potential cytosolic degradation or inefficient TAP transport. nih.govnih.gov This efficient delivery would predictably lead to more rapid and frequent binding to H-2Ld molecules associated with the PLC, promoting the assembly and release of stable peptide-MHC I complexes. researchgate.net This enhanced supply of a specific, high-affinity peptide effectively optimizes the peptide loading process, leading to a more robust surface presentation and subsequent T-cell response.
Regulation of MHC Class I Surface Expression by P1A (35-43) Processing
The surface expression of MHC class I molecules is intrinsically linked to the intracellular processing of antigens and the availability of a suitable peptide repertoire. nih.govsoton.ac.uk A steady supply of peptides that can bind stably to MHC class I molecules is required to maintain their surface expression; in the absence of a bound peptide, empty MHC class I molecules are unstable and are eventually degraded. nih.govplos.org Therefore, any disruption in the antigen processing and presentation pathway can lead to a downregulation of MHC class I on the cell surface, a common immune evasion strategy employed by tumors. nih.govsoton.ac.uk
The processing of the P1A antigen is a key regulator of H-2Ld surface expression on tumor cells like P815. nih.gov The efficiency of the entire pathway—from proteasomal degradation of the P1A protein to TAP transport of the P1A (35-43) peptide and its loading onto H-2Ld in the ER—determines the density of this specific peptide-MHC complex on the cell surface. nih.govsoton.ac.uk In some tumor cell lines, even when the P1A gene is expressed, the endogenous processing may be insufficient to stimulate a T-cell response, highlighting that processing itself is a critical regulatory step. bmj.com This can sometimes be overcome by treating the tumor cells with interferon-gamma (IFN-γ), which is known to upregulate components of the antigen processing machinery, including TAP and MHC class I molecules, thereby enhancing antigen presentation. soton.ac.ukbmj.com
Conversely, strategies that enhance the processing and delivery of the P1A (35-43) peptide, such as the use of an ER insertion signal sequence, directly lead to increased presentation of the specific pMHC I complex. nih.govnih.gov This elevated and specific presentation transforms the tumor cell into a more visible target for the immune system, augmenting the ability of P1A-specific cytotoxic T-lymphocytes to recognize and eliminate it. nih.govnih.gov Thus, the pathway and efficiency of P1A (35-43) processing are critical determinants of MHC class I surface expression and, consequently, tumor immunogenicity.
Table 2: Factors Influencing MHC Class I Surface Presentation of P1A (35-43)
| Factor | Effect on Presentation | Mechanism |
|---|---|---|
| TAP Transporter Function | Positive | Translocates the peptide from the cytosol to the ER for loading. nih.gov |
| ER Insertion Signal Sequence | Strongly Positive | Bypasses TAP, directly targeting the peptide to the ER, significantly enhancing presentation. nih.govnih.gov |
| Proteasomal Processing | Positive | Generates the peptide epitope from the full-length P1A protein. nih.gov |
| IFN-γ Treatment | Positive | Upregulates expression of PLC components and MHC class I molecules. bmj.com |
T Cell Recognition and Activation Mediated by Tumour Rejection Antigen P815 35 43
Cytotoxic T Lymphocyte (CTL) Priming and Expansion by P1A (35-43)
The priming and subsequent expansion of CTLs specific for the P1A (35-43) epitope are fundamental processes in mounting an effective anti-tumor response. Initial contact with the antigen, a process known as priming, can be initiated through various mechanisms, including cross-presentation by antigen-presenting cells (APCs) like dendritic cells (DCs). pnas.orgaacrjournals.org Studies have shown that both direct presentation by tumor cells and cross-presentation of the P1A (35-43) epitope can lead to the activation of specific T cells in lymphoid organs. aacrjournals.org
The immunogenicity of the P1A (35-43) peptide can be significantly enhanced. For instance, adding an endoplasmic reticulum-insertion signal sequence to the N-terminus of the peptide has been shown to improve the in vivo priming of specific CD8+ T cells. nih.gov Furthermore, vaccination strategies utilizing this peptide have demonstrated the ability to induce protective CTL responses. DNA vaccination with a plasmid expressing the P1A antigen has been shown to generate CTLs capable of lysing P815 tumor cells. unipd.it Similarly, heterologous prime-boost vaccination regimens can induce strong P1A-specific CD8+ T-cell responses. bmj.comnih.gov
Following priming, a rapid clonal expansion of P1A (35-43)-specific CTLs is crucial for tumor control. aai.org This expansion is marked by significant T-cell division, which can be observed in both the tumor-draining lymph nodes and the spleen. aai.org In tumor-bearing mice, the number of P1A-reactive T cells is significantly increased compared to non-tumor-bearing counterparts, indicating peripheral expansion. nih.gov This expansion is not only quantitative but also qualitative, leading to the generation of a large pool of effector cells capable of recognizing and eliminating tumor cells.
T-cell Receptor (TCR) Specificity and Affinity for P1A (35-43)/H-2Ld Complex
The recognition of the P1A (35-43) peptide is mediated by T-cell receptors (TCRs) that exhibit specific binding to the peptide/H-2Ld complex. Transgenic mice have been developed that express a TCR specific for this complex, providing a valuable model for studying these interactions. semanticscholar.orgjci.org The specificity of this interaction is high, as demonstrated by the ability of P1A (35-43)-loaded H-2Ld tetramers to specifically stain P1A-reactive T cells. bmj.comaacrjournals.org
Interestingly, while the dominant response is from CD8+ T cells, CD4+ T cells expressing a transgenic MHC-I-restricted TCR can also be stimulated by the P1A (35-43) peptide, although they require higher peptide concentrations, suggesting a lower avidity interaction compared to their CD8+ counterparts. nih.gov
Functional Avidity of P1A (35-43)-Specific CTL Responses
For instance, P1A-knockout mice, which lack central tolerance to the P1A antigen, mount CD8+ T-cell responses with significantly higher functional avidity compared to wild-type animals. researchgate.net This heightened avidity allows these mice to spontaneously reject P1A-expressing tumors. nih.govresearchgate.net Vaccination strategies can also influence the functional avidity of the resulting T-cell response. nih.gov The ability of CTLs to lyse target cells at very low peptide concentrations is a hallmark of high functional avidity. frontiersin.org Assays measuring cytotoxicity against target cells pulsed with decreasing concentrations of the P1A (35-43) peptide are used to quantify this attribute. jci.orgfrontiersin.org
Phenotypic Characterization of P1A (35-43)-Specific T-cell Subsets
P1A (35-43)-specific T cells undergo phenotypic changes upon activation and differentiation. In tumor-bearing hosts, these T cells predominantly exhibit an activated phenotype, characterized by the upregulation of CD44 and downregulation of CD62L. nih.gov This CD44highCD62Llow profile is indicative of effector or effector memory T cells that have encountered their cognate antigen.
Further characterization reveals different subsets of these specific T cells. For example, vaccination can influence the proportion of central memory T cells (TCM), which are defined by the expression of both CD62L and CD44. bmj.com In addition to these markers, single-cell RNA sequencing has been employed to dissect the transcriptional profiles of P1A (35-43)-specific CD8+ T cells, identifying distinct clusters with stem-like and effector gene signatures in both the spleen and the tumor microenvironment. bmj.comnih.gov Interestingly, while the majority of the response is mediated by CD8+ T cells, a population of CD4+ T cells in transgenic mice can also express the MHC-I-restricted TCR and respond to the P1A peptide. nih.gov
Cytokine Production by P1A (35-43)-Specific T cells (e.g., IFN-γ)
Upon recognition of the P1A (35-43)/H-2Ld complex, specific T cells produce a range of effector cytokines that are crucial for orchestrating the anti-tumor immune response. Interferon-gamma (IFN-γ) is a key cytokine consistently produced by P1A (35-43)-specific CD8+ T cells following stimulation. nih.govnih.govaacrjournals.org The production of IFN-γ is a reliable indicator of T-cell activation and functionality. nih.govbmj.com
In addition to IFN-γ, P1A-specific T cells are often polyfunctional, meaning they can secrete multiple cytokines simultaneously. These include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2). bmj.comnih.govbmj.com The co-production of these cytokines is associated with a potent and effective T-cell response. nih.govbmj.com Studies have shown that both CD8+ and transgenic CD4+ T cells specific for P1A (35-43) can be stimulated to secrete IFN-γ, TNF-α, and IL-2. nih.gov However, the transgenic CD4+ T cells have also been observed to produce IL-4, IL-5, and IL-10, cytokines typically associated with a T-helper 2 response. nih.gov
Co-stimulatory Molecule Requirements for P1A (35-43)-Specific T-cell Activation (e.g., B7-H3)
While TCR engagement with the peptide-MHC complex is the primary signal for T-cell activation, a second, co-stimulatory signal is essential for a robust and sustained response. aai.org.trnih.gov Several co-stimulatory molecules play a role in this process, with the B7 family being of particular importance.
One such molecule, B7-H3, has been shown to enhance tumor immunity by co-stimulating the rapid clonal expansion of antigen-specific CD8+ CTLs. aai.org Transfection of P815 tumor cells with B7-H3 enhances their immunogenicity, leading to tumor regression and an amplified P1A-specific CTL response. aai.org B7-H3-expressing tumor cells can directly stimulate the growth, division, and development of cytolytic activity in P1A-specific CTLs. aai.orgresearchgate.net While B7-H3 is considered a co-stimulator for T-cell responses, particularly for IFN-γ production, some studies suggest it may also have inhibitory functions depending on the context. nih.govnih.govresearchgate.net The interaction of B7-H3 with its counter-receptor on T cells, such as the Triggering Receptor Expressed on Myeloid cell-like transcript 2 (TREML2/TLT-2), can enhance CD8+ T-cell effector functions. nih.gov
The requirement for co-stimulation highlights that the tumor microenvironment and the expression of these accessory molecules on both tumor cells and APCs are critical in determining the outcome of the T-cell response to the P1A (35-43) antigen.
Immunological Functions and Preclinical Anti Tumour Efficacy of Tumour Rejection Antigen P815 35 43 Targeted Responses
Induction of Protective Anti-Tumour Immunity in Murine Models
Immunization with the P815 (35-43) antigen has been shown to establish a protective immune response against subsequent challenges with P815 mastocytoma tumor cells. nih.gov Studies have demonstrated that vaccination with phage display particles expressing the P1A(35-43) epitope can induce a potent and lasting anti-tumor immunity in mice. nih.gov This protective immunity is primarily mediated by the generation of P1A(35-43)-specific CTLs. nih.gov These CTLs are capable of recognizing and eliminating tumor cells that present the P815 (35-43) peptide on their surface.
The induction of this protective response is often associated with a Th1-dominated immune environment, characterized by the secretion of interferon-gamma (IFN-γ) and a lack of interleukin-4 (IL-4). nih.gov This cytokine profile is crucial for the activation and proliferation of CTLs, which are the primary effectors of tumor cell killing. Furthermore, research using P1A-knockout (P1A-KO) mice has shown that these mice, lacking endogenous expression of the P1A antigen, can spontaneously reject P1A-expressing tumors that would normally progress in wild-type mice. nih.gov This suggests that even a minimal level of tolerance to the P1A antigen in wild-type mice can impact the effectiveness of the anti-tumor immune response. nih.gov
| Immunization Strategy | Immune Response | Outcome | Reference |
| Phage display particles expressing P1A(35-43) | P1A(35-43) specific CTLs, Th1-dominated response (IFN-γ secretion) | Protection against lethal P815 tumor challenge | nih.gov |
| P1A-expressing tumor challenge in P1A-KO mice | Higher frequency of P1A(35-43)-specific CD8+ T cells | Spontaneous rejection of P1A-expressing tumors | nih.gov |
Therapeutic Anti-Tumour Immunity in Established Murine Tumour Models
Beyond its prophylactic potential, targeting the P815 (35-43) antigen has demonstrated therapeutic efficacy against established tumors in murine models. Vaccination with phage display particles expressing P1A(35-43) has been shown to suppress the growth of pre-existing tumors. nih.gov This therapeutic effect is attributed to the activation and expansion of tumor-specific CTLs that can infiltrate the tumor and eliminate cancer cells.
Adoptive transfer of T cells with a transgenic T-cell receptor (TCR) specific for the P1A(35-43) epitope has also proven effective in causing the regression of large, established tumors. aacrjournals.org While initial tumor shrinkage is often observed, recurrence can occur due to the emergence of tumor variants with mutations in the P1A epitope that prevent T-cell recognition. jci.org This highlights the dynamic interplay between the immune system and the evolving tumor.
Heterologous prime-boost vaccination strategies, for instance using chimpanzee adenovirus (ChAdOx1) and modified vaccinia Ankara (MVA) viral vectors, have shown significant therapeutic efficacy against established tumors. researchgate.net This approach induces a robust CD8+ T-cell response against the P1A antigen, leading to improved tumor control and survival in mice. researchgate.netnih.gov
Role of P1A (35-43)-Specific CD8+ T cells in Tumour Rejection
The cornerstone of the anti-tumor response against P1A-expressing tumors is the P1A (35-43)-specific CD8+ T cell. nih.govaacrjournals.org These cytotoxic T lymphocytes recognize the P1A (35-43) peptide presented by MHC class I molecules on the surface of tumor cells and initiate a killing program. aacrjournals.orgresearchgate.net The lytic activity of these CTLs is highly specific, as demonstrated by their ability to lyse P1A-expressing tumor cells but not P1A-negative cells. unipd.it
Studies have confirmed that the P1A (35-43) peptide is often the sole epitope recognized by the anti-P1A CD8+ T-cell response in certain mouse strains. researchgate.net The frequency and functional avidity of these specific CD8+ T cells are critical determinants of tumor rejection. nih.gov In P1A-knockout mice, a slightly higher frequency of P1A(35-43)-specific CD8+ T cells is generated in response to P1A-expressing tumors, which correlates with their ability to spontaneously reject these tumors. nih.gov
The importance of these cells is further underscored by adoptive transfer experiments where the administration of P1A(35-43)-specific CTL clones or transgenic T cells leads to tumor rejection. aacrjournals.org
Cooperation between Adaptive (P1A (35-43)-Specific T cells) and Innate Immunity (NK cells) in Tumour Control
Effective tumor control often involves a coordinated effort between the adaptive and innate immune systems. Research has indicated a cooperative action between P1A (35-43)-specific CD8+ T cells and natural killer (NK) cells in controlling tumor growth. nih.gov While CD8+ T cells provide antigen-specific killing, NK cells contribute to a broader anti-tumor response.
Impact of P1A (35-43) Immunization Strategies on Tumour Microenvironment (preclinical)
The method of immunization with P1A (35-43) can significantly influence the composition and function of the tumor microenvironment (TME), which plays a critical role in tumor progression and response to therapy.
DNA-based immunization strategies, where a plasmid encoding the P1A antigen is introduced, have been shown to induce a specific CTL response against the P1A (35-43) epitope. unipd.itresearchgate.net A single intramuscular injection of a P1A-encoding plasmid can lead to sustained expression of the antigen and the generation of cytotoxic T lymphocytes capable of lysing P815 tumor cells. unipd.it This approach has demonstrated protective effects against lethal tumor challenges. unipd.it
The effectiveness of DNA vaccination can be enhanced by strategies that increase the immunogenicity of the plasmid and overcome the immunosuppressive nature of the TME. nih.gov For instance, pretreatment with cardiotoxin (B1139618) to induce muscle regeneration and inflammation at the injection site can accelerate and enhance the expansion of P1A-specific CTLs. researchgate.net Optimizing DNA vaccines has shown good efficacy in various preclinical models. nih.gov
Viral vectors are potent vehicles for delivering tumor antigens and eliciting strong immune responses. nih.govmdpi.comfrontiersin.org A heterologous prime-boost strategy using chimpanzee adenovirus (ChAdOx1) and modified vaccinia Ankara (MVA) vectors encoding the P1A antigen has been particularly effective. researchgate.netnih.govbmj.com This approach induces high-magnitude CD8+ T-cell responses directed against the P1A antigen. nih.govbmj.com
This type of vaccination has been shown to significantly increase the infiltration of CD8+ T cells, including P1A(35-43) tetramer-positive cells, into the tumor microenvironment. nih.gov This "turning cold tumors hot" is a critical step in enabling effective anti-tumor immunity. researchgate.net Furthermore, single-cell RNA sequencing has revealed that this vaccination strategy, especially when combined with anti-PD-1 therapy, can expand a population of stem-like T cells in the spleen, which may serve as a reservoir for a sustained anti-tumor response. nih.gov
| Immunization Vector | Key Findings | Impact on TME | Reference |
| Chimpanzee Adenovirus (ChAdOx1) / Modified Vaccinia Ankara (MVA) | Induces strong, polyfunctional P1A-specific CD8+ T-cell responses. | Significantly increases infiltration of CD8+ T cells and P1A-specific T cells into the tumor. Drives inflammation in the TME. | nih.govbmj.comresearchgate.net |
| Recombinant Adenovirus | Immunization with an adenovirus encoding P1A(35-43) induced specific CTL responses. | Not explicitly detailed in the provided context. | researchgate.net |
Peptide-based Immunization
The tumor rejection antigen P815A (35-43), a nonameric peptide with the sequence LPYLGWLVF, is a key target in immunotherapy research for the P815 mastocytoma model. acs.org This antigen, encoded by the P1A gene, is a naturally occurring, non-mutated "self" antigen presented by the H-2Ld MHC class I molecule. nih.gov Research into peptide-based immunization strategies aims to elicit potent cytotoxic T lymphocyte (CTL) responses capable of recognizing and eliminating tumor cells expressing this antigen.
Various approaches have been explored to enhance the immunogenicity of the P815A (35-43) peptide. One method involves the use of recombinant vaccinia viruses (rVV) engineered to express a synthetic oligonucleotide for the minimal determinant peptide. nih.gov While an rVV expressing the minimal peptide alone was an inefficient immunogen in vivo, the addition of an endoplasmic reticulum (ER) insertion signal sequence to the N-terminus of the peptide resulted in a construct that effectively elicited CD8+ T cells. acs.orgnih.gov These CTLs were capable of lysing P815 mastocytoma cells in vitro and demonstrated therapeutic efficacy in vivo. nih.gov This strategy leverages an alternative, TAP-independent pathway for direct entry into the ER, where binding to MHC class I molecules is highly efficient. nih.gov
Another strategy to improve peptide vaccine efficacy is the co-administration of the peptide with adjuvants or delivery systems. In the P815 mastocytoma model, vaccination with the SYFPEITHI peptide, derived from JAK-1 kinase, was tested. nih.gov When administered alone or mixed with incomplete Freund's adjuvant (IFA), the peptide conferred no protection against tumor challenge. nih.gov However, when the peptide was applied in conjunction with the polycation poly-L-lysine, significant anti-tumor protection was achieved, comparable to that of whole-cell vaccines. nih.gov This "transloading" strategy is believed to enhance peptide uptake by antigen-presenting cells in vivo. nih.gov
Despite the ability to prime P1A-reactive T cells, not all peptide-based immunization strategies translate to effective tumor rejection. aacrjournals.org Studies have reported that immunization with the P1A peptide, even when formulated to contain both helper and CTL epitopes, failed to induce tumor rejection despite successfully priming P1A-reactive T cells. aacrjournals.org Similarly, dendritic cells (DCs) loaded with the P1A peptide and activated via CD40L were able to induce strong CTL responses and protect approximately 90% of mice against a lethal P815 tumor challenge. aacrjournals.org This highlights that the method of antigen presentation and the co-stimulatory signals provided are critical for generating a productive anti-tumor immune response.
Table 1: Preclinical Efficacy of P815 (35-43) Peptide-Based Immunization Strategies
| Immunization Strategy | Key Findings | Outcome | Reference |
|---|---|---|---|
| rVV expressing P815A (35-43) with ER signal sequence | Elicited CD8+ T cells that could lyse P815 cells in vitro. | Therapeutic in vivo; prolonged survival. | nih.gov |
| P1A peptide with CD40L-activated Dendritic Cells | Induced strong CTL responses in vivo. | ~90% protection against lethal P815 tumor challenge. | aacrjournals.org |
| JAK-1 kinase peptide (SYFPEITHI) with poly-L-lysine | Achieved anti-tumor protection comparable to whole-cell vaccines. | Significant protection against tumor take. | nih.gov |
| P1A peptide with Incomplete Freund's Adjuvant (IFA) | Failed to induce tumor rejection. | No protection observed. | nih.govaacrjournals.org |
Phage Display Particle-based Immunization
Phage display technology offers a versatile platform for vaccine development, utilizing bacteriophages as carriers for antigenic epitopes. nih.govmdpi.com This approach leverages the inherent immunogenicity of phage particles, which can activate both innate and adaptive immunity, to enhance the response against the displayed tumor antigen. nih.gov For the P815 model, filamentous phage particles have been engineered to express the P1A (35-43) tumor antigen. cornell.edunih.gov
Subcutaneous immunization with these hybrid phage particles has been shown to establish a protective immune response against a lethal challenge with P815 mastocytoma tumor cells. cornell.edunih.gov Furthermore, this vaccine approach demonstrated therapeutic efficacy by suppressing the growth of pre-existing tumors. cornell.edunih.gov The mechanism behind this anti-tumor immunity involves the elicitation of P1A (35-43)-specific CTL responses. nih.gov The immune response is characterized as Th1-dominated, evidenced by the secretion of IFN-γ but not IL-4, which is crucial for effective cell-mediated anti-tumor activity. nih.gov
The use of phages as vaccine carriers provides several advantages. Phage-displayed peptides are processed and presented on both MHC class I and class II molecules, leading to the stimulation of both CD8+ and CD4+ T lymphocytes, which is key for a robust and durable anti-tumor response. nih.gov The phage particle itself acts as an adjuvant, obviating the need for additional substances to boost immunogenicity. mdpi.com Research indicates that phage display particles represent a potentially valuable vaccine format for delivering tumor-associated antigen epitopes in cancer immunotherapy. cornell.edunih.gov
Table 2: Outcomes of Phage Display Particle-based Immunization with P815 (35-43)
| Study Focus | Immune Response | Efficacy | Reference |
|---|---|---|---|
| Protective Immunity | Elicited P1A(35-43) specific CTL responses. | Established protective immunity against lethal tumor challenge. | cornell.edunih.gov |
| Induced a Th1-dominated immune response (IFN-γ secretion). | nih.gov | ||
| Therapeutic Immunity | Suppressed growth of pre-existing tumors. | cornell.edunih.gov |
Investigation of Systemic and Local Anti-Tumour Effects
Immunotherapy targeting the P815 (35-43) antigen aims to convert a local tumor challenge into a systemic, lasting anti-tumor immune response. The administration of targeted therapies can sensitize cancer cells to immune attack and modulate the tumor microenvironment (TME) to favor immune cell infiltration and activity. nih.gov Intratumoral immunotherapy, for instance, can stimulate pre-existing anti-tumor immunity or initiate new, tumor-specific responses that extend beyond the injected lesion. frontiersin.org
In the context of P815, successful immunization not only controls local tumor growth but can also lead to the rejection of tumors at distant sites. This systemic effect is mediated by the circulation of effector T cells primed against the tumor antigen. frontiersin.org For example, following successful tumor rejection induced by immunization with P1A-loaded dendritic cells, spleen cells from protected mice, when re-stimulated in vitro with P815 tumor cells, showed a striking CTL response against targets expressing the P1A peptide. aacrjournals.org This indicates the establishment of a robust and lasting systemic memory response.
Investigations into the local TME after immunotherapy have revealed crucial mechanisms of action. Effective therapies promote the infiltration and localized activity of T cells within the tumor. elifesciences.org For example, immunotherapies can increase the local concentration of chemokines like CXCL10, CXCL11, and CXCL12, which are responsible for recruiting T cells to the tumor site. elifesciences.org This enhanced recruitment and subsequent activation of T cells within the tumor are critical for mediating tumor destruction. elifesciences.org The ultimate goal is to achieve a durable response where the systemic immune surveillance can control both primary and metastatic disease. nih.gov
Mechanisms of Immune Evasion Involving Tumour Rejection Antigen P815 35 43
Antigenic Drift: Mutations within the P1A (35-43) Epitope Leading to T-cell Evasion
One of the primary mechanisms by which tumors can escape immune recognition is through a process known as antigenic drift. nih.govresearchgate.net This involves the selection of tumor cell variants that harbor mutations within the antigenic epitope, thereby diminishing or completely abolishing recognition by specific cytotoxic T-lymphocytes (CTLs). nih.gov Studies involving the adoptive transfer of T-cells specific for the P1A (35-43) epitope have shown that this immune pressure can select for multiple mutations within the P1A gene, leading to the emergence of T-cell-resistant tumor cells. nih.govresearchgate.net This phenomenon has been particularly observed in J558 plasmacytoma cells, which, like the P815 mastocytoma, express the P1A antigen. researchgate.net These mutations critically impair T-cell recognition through a dual impact on the Major Histocompatibility Complex (MHC):peptide complex and its interaction with the T-cell receptor (TCR). nih.gov
| Mutation in P1A (35-43) Epitope | Amino Acid Change | Resulting Effect on T-cell Recognition | Reference |
| P5V | Glycine to Valine | Lost ability to stimulate T-cell proliferation and reduced sensitivity to CTL killing. | researchgate.net |
| P6R | Tryptophan to Arginine | Abolished or drastically reduced T-cell recognition. | nih.gov |
| P8L | Valine to Leucine | Lost recognition by activated CTLs and ability to stimulate T-cell proliferation. | researchgate.net |
Table 1: Examples of mutations within the P1A (35-43) epitope and their consequences for immune recognition.
The stability of the bond between the antigenic peptide and the MHC class I molecule is a critical determinant of T-cell immunogenicity. conicet.gov.ar Mutations within the P1A (35-43) epitope can alter its binding affinity and stability with the H-2Ld MHC molecule. nih.gov Some amino acid substitutions, particularly at anchor residues, can destabilize the peptide-MHC complex, reducing its half-life on the tumor cell surface. nih.gov A less stable complex means there are fewer opportunities for it to be recognized by circulating CTLs, thereby providing a mechanism for the tumor cell to evade detection. Conversely, some mutations in non-anchor residues can also destabilize the interaction through less direct conformational changes. nih.gov For instance, studies on altered peptide ligands have shown that even single point mutations in non-anchor, solvent-exposed residues can destabilize the peptide's interaction within the MHC binding groove. nih.gov This modulation of MHC binding is a key consequence of antigenic drift that contributes to tumor immune escape. nih.gov
Even if a mutated peptide can still bind to the MHC molecule, it may fail to be recognized by the T-cell receptor. Mutations at amino acid residues of the peptide that are exposed and directly contact the TCR can abolish the binding of the MHC:peptide complex to the TCR. nih.gov This can occur if the mutation eliminates a critical contact point or changes the surface topography of the complex in a way that the TCR can no longer dock effectively. nih.gov
Furthermore, some altered peptides can act as TCR antagonists. nih.gov These peptides, when presented by the MHC molecule, can bind to the TCR but fail to deliver a full activation signal. Instead, they can block the TCR from interacting with the wild-type epitope, effectively inhibiting the CTL response. nih.gov Research on P1A epitope mutations has demonstrated that these variants can severely diminish T-cell recognition by modulating the binding of the MHC:peptide complex to the TCR. nih.govresearchgate.net For example, specific mutations like P5V and P8L in the P1A (35-43) epitope resulted in a complete loss of the ability to stimulate the proliferation of P1A-specific T-cells. researchgate.net
Antigen Loss Variants: Deletion or Downregulation of P1A Gene Expression
A more definitive method of immune evasion is the complete loss of the target antigen. nih.gov Tumor cell variants can arise that have deleted the gene encoding the antigen or have permanently downregulated its expression. In the case of the P815 antigen, studies have identified tumor cell variants that have escaped immune rejection due to the complete or partial deletion of the P1A gene. nih.gov This mechanism of "antigen loss" is a distinct pathway of immune evasion from the more subtle "antigenic drift." nih.gov
Interestingly, different tumor cell lineages that express the same antigen may favor different evasion strategies. While J558 plasmacytoma cells frequently utilize antigenic drift, P815 mastocytoma cells have been shown to preferentially undergo antigenic loss to evade T-cell therapy. nih.gov This suggests that the genetic and epigenetic context of the tumor cell itself dictates the primary mechanism of immune escape. The escape of P815 tumors after a near-complete rejection has been attributed to the emergence of these stable antigen-loss variants rather than to a general state of immunosuppression. uclouvain.bescilit.com
Alterations in Antigen Processing and Presentation Machinery in Tumour Cells
For an endogenous antigen like P1A to be recognized, it must be processed into peptides, transported into the endoplasmic reticulum, and loaded onto MHC class I molecules. Defects in this antigen processing and presentation machinery (APM) represent a major category of immune escape mechanisms used by tumors. nih.gov Such defects can render the tumor cell "invisible" to CTLs, even if the antigen itself is still being expressed.
The Transporter associated with Antigen Processing (TAP) is a critical component of the APM. wikipedia.org This heterodimeric complex, composed of TAP1 and TAP2 subunits, transports peptides from the cytosol into the endoplasmic reticulum, where they can be loaded onto nascent MHC class I molecules. wikipedia.org Downregulation or loss of TAP function is a well-documented mechanism of immune evasion in various cancers. visualdx.com When TAP expression is reduced, the supply of antigenic peptides to the endoplasmic reticulum is limited, leading to a significant decrease in the surface expression of peptide-loaded MHC class I complexes. visualdx.comnih.gov This impairment of antigen presentation prevents the tumor cell from being recognized and lysed by antigen-specific CTLs. While direct studies extensively detailing TAP downregulation specifically in P815 cells as a primary evasion mechanism are limited in the available literature, the fundamental role of TAP makes its downregulation a potential and potent mechanism of immune escape for any tumor, including mastocytomas. nih.gov
The proteasome is responsible for degrading intracellular proteins into the peptides that can become antigens. In response to inflammatory signals like interferon-gamma, cells can switch from expressing the standard proteasome to the immunoproteasome. The immunoproteasome has different catalytic subunits that are more efficient at generating peptides with the correct length and C-terminal residues to bind MHC class I molecules. nih.gov Alterations in immunoproteasome activity can, therefore, change the repertoire of peptides presented to the immune system. Reduced expression of immunoproteasome subunits has been observed in some tumors and is considered a mechanism of immune evasion, as it can lead to less efficient processing of tumor antigens. nih.gov This can result in a failure to generate the specific P1A (35-43) epitope, even if the full-length P1A protein is present. While the P1A (35-43) epitope is known to be processed and presented, modulation of immunoproteasome activity represents a plausible, though less specifically documented in P815 literature, mechanism for altering its presentation and subsequent immune recognition. researchgate.net
Advanced Methodologies and Experimental Models in Tumour Rejection Antigen P815 35 43 Research
Genetically Modified Mouse Models
Genetically modified mice are indispensable for elucidating the intricacies of T-cell responses to the P1A self-antigen, including tolerance and activation.
While the concept of a P1A knockout mouse is logical for studying self-tolerance, research has more commonly employed P1A transgenic mice for this purpose. In these models, the P1A gene is expressed ubiquitously or in specific tissues under a foreign promoter. aacrjournals.orgsemanticscholar.org This widespread expression forces the immune system to recognize P1A as a "self" antigen during T-cell development in the thymus. This leads to central tolerance, primarily through the clonal deletion of developing T cells that have high-affinity receptors for P1A. aacrjournals.orgnih.gov By comparing the immune response in these tolerant mice to that in wild-type mice (where P1A expression is restricted), researchers can determine the impact of self-tolerance on tumour rejection. aacrjournals.org Studies using this approach have shown that tolerance to P1A can abrogate the rejection of P1A-expressing tumours, highlighting the challenge that self-tolerance poses for cancer immunotherapy. aacrjournals.orgnih.gov These models are critical for testing strategies designed to break tolerance and elicit effective anti-tumour immunity against self-antigens. frontiersin.org
To study a population of T cells with a single, known specificity, researchers have developed T-cell receptor (TCR) transgenic mice. nih.govnih.gov These mice, often referred to as TCRP1A or P1CTL mice, are engineered to express a specific TCR that recognizes the P1A (35-43) peptide when it is presented by the H-2Ld MHC class I molecule. semanticscholar.orgnih.gov Consequently, a large proportion of the CD8+ T cells in these mice are specific for the P1A tumour antigen. nih.gov
These models offer several key advantages:
Tracking Antigen-Specific T Cells : They allow for the precise tracking of P1A-specific T cells during an immune response, from initial activation and proliferation to differentiation into effector and memory cells. nih.govnih.gov
Adoptive Cell Therapy Models : Purified T cells from TCRP1A mice can be transferred into tumour-bearing recipient mice in adoptive cell therapy (ACT) experiments. researchgate.netsemanticscholar.org This allows for the direct assessment of the therapeutic efficacy of P1A-specific T cells and the study of mechanisms of tumour escape following therapy. semanticscholar.orgnih.gov
Studying T-Cell Function : They provide a readily available source of naive, effector, or memory P1A-specific T cells for in vitro and ex vivo functional assays. nih.gov
Research using TCRP1A mice has been pivotal in understanding the requirements for T-cell activation, the reasons for therapeutic failure (such as tumour antigen loss), and the cooperative roles of other immune cells, like NK cells, in controlling tumour growth. nih.govnih.gov
In Vitro and Ex Vivo Assays for T-cell Functionality
A range of in vitro and ex vivo assays are used to quantify the functional capabilities of T cells specific for P1A (35-43).
The chromium-51 (B80572) (51Cr) release assay has historically been the gold standard for measuring the cell-killing capacity of CTLs. nih.govbitesizebio.comrutgers.edu The principle of the assay involves labeling target cells, such as P1A-expressing P815 tumour cells, with radioactive 51Cr. nih.gov These labeled target cells are then co-cultured with effector T cells (e.g., CTLs generated from an immunized mouse or activated T cells from a TCRP1A mouse). nih.govsemanticscholar.org If the CTLs recognize and kill the target cells, the cell membrane is compromised, leading to the release of 51Cr into the culture supernatant. mdpi.com The amount of radioactivity in the supernatant is measured and is directly proportional to the degree of cell lysis. rutgers.edu This assay provides a quantitative measure of CTL potency and specificity, as lysis should only occur against target cells that present the P1A (35-43)/H-2Ld complex. unipd.itaacrjournals.org
Table: Representative Findings from Cytotoxicity Assays
| Effector Cells | Target Cells | Finding |
|---|---|---|
| CTLs from pBKCMV-P1A immunized mice | P815 | Demonstrated high specific lysis, comparable to immunization with irradiated tumour cells. unipd.it |
| Activated P1CTL transgenic T cells | Recurrent J558 tumour cells with P1A mutations | Showed no recognition or lysis of tumour cells that had mutated the P1A epitope. semanticscholar.org |
| Tumour-infiltrating lymphocytes (TILs) from P1A-transgenic (tolerant) mice | J558-B7 | Exhibited significantly lower cytotoxicity against J558-B7 compared to TILs from wild-type mice. aacrjournals.org |
Proliferation assays measure the ability of T cells to divide in response to antigenic stimulation, a fundamental aspect of the adaptive immune response. In the context of P1A research, these assays are used to confirm T-cell activation and expansion upon encountering the P1A (35-43) peptide. researchgate.net A common method involves stimulating splenocytes or purified CD8+ T cells from TCRP1A transgenic mice with the synthetic P1A (35-43) peptide. nih.gov T-cell proliferation can be quantified in several ways, including the incorporation of radioactive nucleotides (like 3H-thymidine) into the DNA of dividing cells or through flow cytometry using cell-tracking dyes like Carboxyfluorescein succinimidyl ester (CFSE). semanticscholar.org As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division, which can be precisely measured. semanticscholar.org These assays have been crucial in demonstrating how mutations in the P1A peptide can abolish the ability to stimulate T-cell proliferation, thereby allowing tumour cells to evade immune recognition. researchgate.netnih.gov
Intracellular Cytokine Staining and Flow Cytometry
Intracellular Cytokine Staining (ICS) coupled with flow cytometry is a powerful technique for the functional analysis of T cells at the single-cell level. ccf.org This method allows for the identification and quantification of T lymphocytes that produce specific cytokines in response to antigenic stimulation, such as with the P815 (35-43) peptide. The technique is pivotal for dissecting the nature of the immune response, for instance, by distinguishing between different T helper (Th) subsets (e.g., Th1 vs. Th2) based on their cytokine profiles. ccf.org
The core principle of ICS involves stimulating T cells in vitro with the specific antigen, in this case, the P815 (35-43) peptide. nih.gov This stimulation prompts antigen-specific T cells to produce cytokines. To enable detection, a protein transport inhibitor, such as Brefeldin A or Monensin, is added to the cell culture. nih.govplos.org These inhibitors disrupt the Golgi apparatus, causing the newly synthesized cytokines to accumulate within the cytoplasm rather than being secreted. nih.gov
Following stimulation and cytokine accumulation, the cells are treated with fixation and permeabilization agents. Fixation cross-links cellular proteins, preserving the cell's morphology and antigenicity, while permeabilization creates pores in the cell membrane. This allows fluorescently-labeled antibodies specific for the intracellular cytokines (e.g., Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α)) to enter the cell and bind to their targets. biocompare.com Concurrently, antibodies against cell surface markers (e.g., CD3, CD4, CD8) can be used to identify specific T cell populations. ccf.org The stained cells are then analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells, allowing for the precise quantification of cytokine-producing cells within specific T cell subsets. biocompare.comnih.gov
Table 1: Key Steps and Components in Intracellular Cytokine Staining for P815 (35-43) Research
| Step | Description | Key Reagents/Components |
|---|---|---|
| Cell Stimulation | T cells are incubated with the P815 (35-43) peptide to induce an antigen-specific response. | P815 (35-43) peptide, Cell Culture Medium |
| Protein Transport Inhibition | A secretion inhibitor is added to trap newly synthesized cytokines inside the cell. | Brefeldin A, Monensin |
| Surface Staining | Cells are labeled with fluorescently-conjugated antibodies against surface markers to identify T cell subsets. | Anti-CD3, Anti-CD4, Anti-CD8 antibodies |
| Fixation & Permeabilization | Cells are treated to preserve their structure and allow intracellular access for antibodies. | Paraformaldehyde, Saponin |
| Intracellular Staining | Fluorescently-conjugated antibodies against specific cytokines are introduced to stain the intracellular targets. | Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 antibodies |
| Flow Cytometric Analysis | Individual cells are passed through a laser, and emitted fluorescence is detected to quantify cell populations. | Flow Cytometer |
Tetramer Analysis for Antigen-Specific T cells
Tetramer analysis is a fundamental technique used for the direct detection, enumeration, and phenotypic characterization of antigen-specific T cells. nih.gov This method has revolutionized the study of cellular immunity by allowing researchers to visualize T cells based on the specificity of their T cell receptor (TCR), rather than relying on indirect functional assays. lubio.ch
The technology is based on recombinant major histocompatibility complex (MHC) molecules loaded with a specific peptide, in this case, the P815 (35-43) epitope. mblbio.com The interaction between a single MHC-peptide complex and its corresponding TCR is of low avidity and dissociates rapidly, making it unsuitable for stable detection. mblbio.com To overcome this, four individual MHC-peptide monomers are biotinylated and bound to a streptavidin molecule, which is typically conjugated to a fluorescent dye (e.g., Phycoerythrin (PE) or Allophycocyanin (APC)). mdpi.com This multimeric structure, known as a tetramer, possesses a significantly higher avidity for the specific TCR, enabling stable binding and subsequent detection by flow cytometry. mblbio.com
When a sample containing lymphocytes, such as peripheral blood mononuclear cells (PBMCs), is incubated with a P815 (35-43)-MHC tetramer, only those T cells with TCRs that recognize this specific complex will be stained. nih.gov By combining tetramer staining with antibodies against various cell surface markers, it is possible to determine the frequency of P815 (35-43)-specific T cells within the broader CD8+ or CD4+ T cell populations and further characterize their phenotype (e.g., memory or effector status). mdpi.com This approach provides a quantitative measure of the antigen-specific T cell population, which is critical for monitoring immune responses in research settings. mblbio.com
Table 2: Features of Tetramer Analysis in P815 (35-43) Research
| Feature | Description | Relevance to P815 (35-43) Research |
|---|---|---|
| Direct Visualization | Allows for the direct identification and counting of T cells specific for the P815 (35-43) epitope. nih.gov | Provides a precise frequency of the antigen-specific T cell pool. |
| High Specificity | Tetramers only bind to T cells with TCRs that recognize the specific MHC-peptide complex. mblbio.com | Ensures that only T cells relevant to the P815 (35-43) antigen are detected. |
| Phenotypic Analysis | Can be combined with antibody staining for other cell surface markers (e.g., CD45RA, CCR7). mdpi.com | Allows for detailed characterization of P815 (35-43)-specific T cells (e.g., naive, effector, memory). |
| No Functional Requirement | Detects antigen-specific T cells regardless of their functional state (e.g., cytokine production, cytotoxicity). mblbio.com | Captures the total population of specific T cells, not just those actively responding at the time of the assay. |
Molecular Biology Techniques for P1A (35-43) Analysis
RT-PCR and Gene Expression Quantification
Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (qRT-PCR or real-time RT-PCR), is a cornerstone technique for analyzing the expression of the P1A gene, which encodes the P815 antigen. thermofisher.com This method allows for highly sensitive and specific measurement of the amount of P1A messenger RNA (mRNA) in a given sample, providing insights into the level of antigen expression in tumor cells. researchgate.net
The process begins with the isolation of total RNA from the cells or tissues of interest. nih.gov This RNA is then used as a template in a reverse transcription reaction to synthesize complementary DNA (cDNA), a more stable molecule. nih.gov This initial step is crucial as PCR works on a DNA, not RNA, template.
The resulting cDNA is then used in a real-time PCR reaction. springernature.com In this reaction, gene-specific primers designed to amplify a unique region of the P1A gene are used. The amplification process is monitored in real-time through the use of fluorescent dyes or probes that bind to the accumulating PCR product. researchgate.net The cycle at which the fluorescence signal crosses a detection threshold is proportional to the initial number of P1A cDNA copies. By comparing this to the amplification of a reference or housekeeping gene (whose expression is stable across samples), the relative expression of the P1A gene can be accurately quantified. nih.gov This quantitative data is invaluable for correlating antigen expression levels with immune recognition and tumor rejection phenomena.
Table 3: Workflow for qRT-PCR Analysis of P1A Gene Expression
| Step | Objective | Methodological Detail |
|---|---|---|
| 1. RNA Isolation | To extract total RNA from tumor cells or tissues. | Use of commercial kits or standard protocols like Trizol extraction. |
| 2. Reverse Transcription (RT) | To convert mRNA into a stable cDNA template. nih.gov | An enzyme called reverse transcriptase synthesizes a single-stranded cDNA copy of the RNA. |
| 3. Real-Time PCR (qPCR) | To amplify and quantify the P1A cDNA. thermofisher.com | Performed in a thermal cycler with fluorescence detection capabilities, using P1A-specific primers and a fluorescent reporter (e.g., SYBR Green or a TaqMan probe). |
| 4. Data Analysis | To determine the relative expression of the P1A gene. | The P1A expression level is normalized to one or more reference genes to correct for variations in RNA input and RT efficiency. |
Gene Cloning and Sequencing for Mutation Analysis
Gene cloning and subsequent DNA sequencing are fundamental molecular biology techniques used to identify mutations within the P1A gene, particularly in the region encoding the P815 (35-43) epitope. Such mutations can lead to the loss of antigen recognition by T cells, a mechanism known as tumor immune escape.
The process typically starts with the amplification of the P1A gene (or the specific exon containing the epitope) from tumor cell DNA using PCR with specific primers. youtube.com The resulting PCR product is then purified and inserted into a plasmid vector. This process, known as ligation, creates a recombinant plasmid containing the P1A gene fragment. This plasmid is then introduced into a host organism, usually E. coli, which is grown in culture to produce many copies (clones) of the plasmid. nih.gov
Once a sufficient amount of the cloned plasmid DNA has been produced, it is isolated and its sequence is determined using an automated DNA sequencing method, such as Sanger sequencing. nih.gov The obtained sequence from the tumor cells is then compared to the known wild-type (non-mutated) P1A gene sequence. This comparison allows for the precise identification of any mutations, including point mutations (single nucleotide changes), insertions, or deletions, that may have occurred within the P1A (35-43) coding region. nih.gov
Table 4: General Protocol for P1A Gene Cloning and Sequencing
| Step | Description | Purpose |
|---|---|---|
| 1. PCR Amplification | The P1A gene or a fragment thereof is amplified from genomic DNA isolated from tumor cells. | To generate a sufficient quantity of the target DNA for cloning. |
| 2. Ligation | The purified PCR product is inserted into a cloning vector (e.g., a plasmid). | To create a stable, replicable recombinant DNA molecule. |
| 3. Transformation | The recombinant vector is introduced into a host organism, typically E. coli. creative-biolabs.com | To allow for the amplification of the vector. |
| 4. Clonal Selection | Bacteria containing the vector are selected and grown in culture. | To produce a large number of identical copies of the P1A gene fragment. |
| 5. Plasmid Isolation | The plasmid DNA is extracted from the cultured bacteria. | To obtain pure DNA for sequencing. |
| 6. DNA Sequencing | The nucleotide sequence of the cloned P1A gene fragment is determined. nih.gov | To identify any differences (mutations) compared to the reference sequence. |
Site-Directed Mutagenesis for Epitope Mapping
Site-directed mutagenesis is a precise and powerful technique used to investigate the role of individual amino acid residues within the P1A (35-43) epitope in its interaction with the TCR. nih.gov By systematically changing specific amino acids, researchers can map the "functional epitope," identifying which residues are critical for T cell recognition and which are dispensable. nih.gov
The method involves using a plasmid containing the wild-type P1A gene as a template. creative-biolabs.com A short DNA primer is synthesized that is complementary to the template DNA but contains a mismatched nucleotide at the desired mutation site. creative-biolabs.com During a PCR reaction using a high-fidelity DNA polymerase, this primer directs the synthesis of a new plasmid strand that incorporates the mutation. The original, non-mutated parental DNA template is then selectively digested, leaving behind the mutated plasmid. creative-biolabs.com This plasmid is then cloned to produce the mutated P1A protein.
The functional consequence of the mutation is then assessed. Cells are engineered to express the mutated P1A antigen and are used as targets in T cell recognition assays (such as cytotoxicity or cytokine release assays). If a mutation at a specific position within the P1A (35-43) peptide abrogates or significantly reduces T cell recognition, that amino acid is identified as a key contact residue for the TCR. This approach provides a detailed understanding of the molecular basis of antigen recognition. mdpi.com
Table 5: Illustrative Example of Site-Directed Mutagenesis for P1A (35-43) Epitope Mapping
| Original Residue (Position) | Mutated To | Rationale for Mutation | Expected Outcome if Residue is Critical |
|---|---|---|---|
| Arginine (Arg) | Alanine (B10760859) (Ala) | Replace a large, charged side chain with a small, neutral one. | Loss of T cell recognition. |
| Tyrosine (Tyr) | Phenylalanine (Phe) | Remove the hydroxyl group from the aromatic ring. | Reduced or lost T cell recognition. |
| Leucine (Leu) | Alanine (Ala) | Reduce the size of the hydrophobic side chain. | Potentially reduced T cell recognition. |
Table 6: Compound and Reagent Names
| Name | Type |
|---|---|
| Tumour rejection Antigen P815 (35-43) | Peptide Antigen |
| P1A | Gene/Protein |
| Brefeldin A | Protein Transport Inhibitor |
| Monensin | Protein Transport Inhibitor |
| Interferon-gamma (IFN-γ) | Cytokine |
| Interleukin-2 (IL-2) | Cytokine |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine |
| CD3, CD4, CD8, CD45RA, CCR7 | Cell Surface Markers |
| Paraformaldehyde | Fixative Agent |
| Saponin | Permeabilization Agent |
| Phycoerythrin (PE) | Fluorophore |
| Allophycocyanin (APC) | Fluorophore |
| Streptavidin | Protein |
| Biotin | Vitamin/Tag |
| Trizol | RNA Isolation Reagent |
| SYBR Green | Fluorescent Dye |
| TaqMan | Probe-based qPCR chemistry |
| E. coli | Bacterium (Host Organism) |
| Alanine (Ala) | Amino Acid |
| Arginine (Arg) | Amino Acid |
| Tyrosine (Tyr) | Amino Acid |
| Phenylalanine (Phe) | Amino Acid |
| Leucine (Leu) | Amino Acid |
| Proline (Pro) | Amino Acid |
Concluding Perspectives and Future Research Directions in P1a 35 43 Epitope Studies
Elucidating Mechanisms of T-cell Exhaustion and Resistance in the Context of P1A (35-43)
A significant barrier to successful cancer immunotherapy is the phenomenon of T-cell exhaustion, a state of T-cell dysfunction that arises in the context of chronic antigen exposure, such as in the tumor microenvironment. mdpi.com Exhausted T-cells are characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and distinct transcriptional states. mdpi.com Understanding the specific mechanisms driving the exhaustion of P1A (35-43)-specific T-cells is paramount for developing strategies to reverse this state and restore anti-tumor immunity.
Research has shown that P1A-specific CD8+ tumor-infiltrating lymphocytes (TILs) can express multiple inhibitory receptors, including PD-1, LAG-3, and TIM-3. mdpi.comnih.gov The co-expression of these receptors is a hallmark of severe T-cell exhaustion. Single-cell RNA sequencing (scRNA-seq) of P1A(35-43)-specific CD8+ T-cells has identified distinct transcriptional signatures associated with exhaustion, revealing a heterogeneous population of cells with varying degrees of dysfunction. nih.govresearchgate.net
Resistance to P1A-targeted therapies can also arise from changes within the tumor cells themselves. A primary mechanism of resistance is "antigenic drift," where mutations occur within the P1A gene, specifically in the region coding for the P1A (35-43) epitope. jci.org These mutations can interfere with the binding of the peptide to the MHC class I molecule H-2Ld or disrupt the recognition of the peptide-MHC complex by the T-cell receptor (TCR). jci.org Studies have documented several single amino acid substitutions in the P1A (35-43) epitope in tumors that have escaped from adoptive T-cell therapy. jci.orgsemanticscholar.orgnih.gov For instance, mutations at position 5 (P5V), position 6 (W→R), and position 8 (P8L) have been identified in recurrent tumors, diminishing or completely abrogating recognition by P1A-specific T-cells. semanticscholar.orgnih.govresearchgate.net Another mechanism of resistance is the complete loss of P1A antigen expression by the tumor cells, a phenomenon observed in recurrent P815 mastocytoma tumors following near-complete rejection. semanticscholar.org
Future research should focus on:
Deep profiling of the tumor microenvironment: Utilizing multi-omics approaches to better understand the interplay between P1A-specific T-cells, tumor cells, and other immune cells that contribute to an immunosuppressive environment.
Longitudinal studies of T-cell exhaustion: Tracking the evolution of P1A-specific T-cell exhaustion from early activation to terminal dysfunction to identify critical intervention points.
Investigating epigenetic modifications: Determining the role of epigenetic reprogramming in establishing and maintaining the exhausted state of P1A-specific T-cells.
Designing Novel Immunological Strategies to Overcome P1A (35-43)-Related Immune Evasion in Preclinical Settings
Overcoming the challenges of T-cell exhaustion and tumor-intrinsic resistance requires the development of innovative immunological strategies. Preclinical studies using the P1A model system have been instrumental in testing new approaches.
One promising strategy is the use of heterologous prime-boost vaccination . A regimen using a chimpanzee adenovirus (ChAdOx1) vector to prime the immune response followed by a boost with a modified vaccinia Ankara (MVA) vector, both encoding the P1A antigen, has been shown to induce a robust P1A-specific CD8+ T-cell response. nih.govbmj.com This approach can significantly increase the frequency and functionality of P1A (35-43)-specific T-cells. nih.gov Combining this vaccination strategy with immune checkpoint blockade, such as anti-PD-1 antibodies, has demonstrated synergistic effects, leading to improved tumor control. nih.gov The combination therapy appears to rescue vaccine-induced T-cells from an exhausted state, as evidenced by lower PD-1 expression on the cell surface. nih.gov
Adoptive cell therapy (ACT) using T-cells engineered to express a TCR specific for the P1A (35-43):H-2Ld complex is another powerful approach. semanticscholar.orgaacrjournals.org However, the efficacy of ACT can be limited by the immunosuppressive tumor microenvironment and the potential for tumor escape via antigen loss or mutation. jci.orgsemanticscholar.org To enhance the persistence and function of adoptively transferred T-cells, co-administration of cytokines like IL-15 has been explored. aacrjournals.org
Further innovation comes from modifying the antigenic peptide itself to enhance its immunogenicity. The addition of an endoplasmic reticulum-insertion signal sequence to the N-terminus of the P1A (35-43) peptide has been shown to significantly enhance the priming of specific CD8+ T-cells in vivo. nih.gov This modification facilitates the entry of the peptide into the MHC class I presentation pathway. nih.gov
Future preclinical research in this area should explore:
Combination therapies: Systematically evaluating combinations of vaccines, ACT, checkpoint inhibitors, and other immunomodulatory agents to identify the most potent synergistic interactions.
Engineering T-cells: Developing next-generation CAR-T and TCR-T cells with enhanced functionalities, such as resistance to exhaustion and the ability to remodel the tumor microenvironment.
Targeting multiple antigens: Creating therapies that target both P1A and other tumor-associated antigens to reduce the likelihood of immune escape through the loss of a single antigen.
Exploring the P1A Antigen in Different Genetic Backgrounds and MHC Haplotypes (e.g., H-2b)
The vast majority of early research on the P1A antigen focused on the P1A (35-43) epitope (LPYLGWLVF), which is presented by the MHC class I molecule H-2Ld, found in mouse strains with the H-2d haplotype, such as DBA/2 and BALB/c. bmj.comnih.gov This has been a limitation, as many genetically engineered mouse models crucial for mechanistic studies are on the C57BL/6 background, which has the H-2b haplotype. bmj.com
Recent groundbreaking research has addressed this gap by identifying a novel, immunodominant CD8+ T-cell epitope of P1A in C57BL/6 mice. bmj.comnih.govbmj.com This epitope, with the amino acid sequence FAVVTTSFL, corresponds to residues 43-51 of the P1A protein and is presented by the H-2Db molecule. bmj.comnih.gov Interestingly, this new epitope is contiguous with the classical P1A (35-43) epitope, sharing the phenylalanine residue at position 43. nih.gov
The discovery of this H-2b-restricted epitope is significant as it opens up new avenues for preclinical research. It allows for the study of MAGE-type antigen-specific T-cell responses in the widely used C57BL/6 mouse strain. bmj.com For example, researchers have developed P1A-expressing EL4 lymphoma cells (an H-2b derived cell line) to study anti-tumor immunity against the P1A (43-51) epitope in vivo. bmj.com Vaccination with ChAdOx1 and MVA vectors encoding P1A induced a strong CD8+ T-cell response against this new epitope in C57BL/6 mice. bmj.comnih.gov
Future directions in this area include:
Characterizing the P1A (43-51)-specific T-cell response: In-depth analysis of the TCR repertoire, functionality, and exhaustion potential of T-cells specific for this new epitope.
Comparative studies: Directly comparing the immune responses to P1A (35-43) in H-2d mice and P1A (43-51) in H-2b mice to understand how MHC haplotype influences anti-tumor immunity.
Searching for additional epitopes: Investigating whether other P1A-derived peptides can be presented by different MHC class I or even MHC class II molecules in various mouse strains.
Advanced Structural Biology Approaches to P1A (35-43)/MHC/TCR Interactions
Alanine (B10760859) scanning mutagenesis studies have provided initial insights into the key residues of the P1A (35-43) peptide. nih.gov These studies have identified anchor residues, which are critical for binding to the H-2Ld molecule, and epitope residues, which are essential for TCR recognition.
| Position | Original Amino Acid | Role in Interaction |
| 2 | Proline (Pro) | Anchor residue for H-2Ld binding. nih.gov |
| 3 | Tyrosine (Tyr) | Critical for recognition by anti-P815B CTL. nih.gov |
| 4 | Leucine (Leu) | Critical for recognition by anti-P815B CTL. nih.gov |
| 6 | Tryptophan (Trp) | Anchor residue for H-2Ld binding. nih.gov |
| 7 | Leucine (Leu) | Critical for recognition by anti-P815A CTL. nih.gov |
| 8 | Valine (Val) | Critical for recognition by anti-P815A CTL. nih.gov |
| 9 | Phenylalanine (Phe) | Anchor residue for H-2Ld binding. nih.gov |
This table summarizes the functional roles of specific amino acid residues within the P1A (35-43) peptide as determined by alanine scanning mutagenesis.
Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, can provide high-resolution structures of the ternary P1A (35-43)/H-2Ld/TCR complex. Such structures would offer a precise map of the atomic contacts, hydrogen bonds, and electrostatic interactions that govern the recognition process. While general structures of TCR-pMHC complexes exist, specific high-resolution data for the P1A system would be invaluable. rupress.org Recent studies on other MHC class I complexes have revealed elusive intermediate conformations during peptide editing, highlighting the dynamic nature of these interactions. nih.gov
Future research efforts should aim to:
Solve the crystal structure of the P1A (35-43)/H-2Ld/TCR complex: This would provide the definitive blueprint for the molecular recognition event.
Use computational modeling: Employ molecular dynamics simulations to understand the flexibility and dynamics of the interaction and to predict the effects of mutations.
Analyze TCRs with different affinities: Compare the structures of high- and low-affinity TCRs in complex with P1A (35-43)/H-2Ld to understand the structural basis of T-cell avidity.
Deepening Understanding of Antigen Processing and Presentation Dynamics for P1A (35-43)
The generation of the P1A (35-43) epitope and its presentation on the cell surface is a complex multi-step process. allergolyon.fr The P1A protein must be degraded by the proteasome, and the resulting peptide fragment transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP) to be loaded onto MHC class I molecules. allergolyon.frnih.gov
The efficiency of this process can vary significantly between different cell types, which has implications for tumor recognition. For instance, some tumor cells may have altered proteasome subtype expression, which could affect the generation of the P1A (35-43) epitope. bmj.comnih.gov Studies have shown that while EL4 lymphoma cells can process and present a P1A epitope, other tumor cell lines like MC38 and B16F10, even when transduced to express P1A, fail to stimulate P1A-specific T-cells unless the epitope peptide is supplied exogenously. bmj.comnih.gov This suggests differences in the antigen processing machinery of these cells. bmj.comnih.gov
Furthermore, both direct presentation by tumor cells and cross-presentation by host antigen-presenting cells (APCs) have been shown to be capable of initiating the clonal expansion of P1A-specific CD8+ T-cells. aacrjournals.org Understanding the relative contribution of these two pathways in different tumor models and therapeutic settings is crucial.
Future research should focus on:
Investigating the role of proteasome subtypes: Analyzing how standard proteasomes and immunoproteasomes differ in their ability to generate the P1A (35-43) epitope.
Tracing the intracellular trafficking of P1A: Using advanced imaging techniques to follow the P1A protein from its synthesis to the presentation of its epitope on the cell surface.
Quantifying epitope density: Developing methods to accurately measure the number of P1A (35-43)/H-2Ld complexes on the surface of different tumor cells to determine the threshold required for T-cell recognition and killing.
Compound and Gene Names
| Name | Type |
| P1A (35-43) | Peptide Epitope |
| P1A (43-51) | Peptide Epitope |
| H-2Ld | MHC Class I Molecule |
| H-2Db | MHC Class I Molecule |
| PD-1 | Inhibitory Receptor |
| LAG-3 | Inhibitory Receptor |
| TIM-3 | Inhibitory Receptor |
| IL-15 | Cytokine |
| ChAdOx1 | Adenovirus Vector |
| MVA | Vaccinia Virus Vector |
| P1A | Gene/Protein |
| LPYLGWLVF | Amino Acid Sequence |
| FAVVTTSFL | Amino Acid Sequence |
| EL4 | Cell Line |
| J558 | Cell Line |
| P815 | Cell Line |
| MC38 | Cell Line |
| B16F10 | Cell Line |
| TAP | Protein (Transporter) |
| TCR | Protein (Receptor) |
Q & A
Q. What is the structural and immunological basis of the P815 (35-43) epitope in tumor rejection?
The P815 (35-43) epitope (LPYLGWLVF) is a nonameric peptide derived from the P1A tumor antigen. It binds to the H-2Ld major histocompatibility complex (MHC-I) in mice, enabling recognition by CD8+ cytotoxic T lymphocytes (CTLs) . Its identification as a tumor rejection antigen stemmed from studies showing that CTLs specific for this epitope mediate tumor clearance in syngeneic mouse models, particularly in DBA/2 and BALB/c mice with the H-2d haplotype . Structural analysis using X-ray crystallography or molecular docking can elucidate its MHC-I binding affinity and TCR interaction dynamics.
Q. How was the P815 (35-43) antigen identified and validated as a tumor rejection antigen?
P1A, the parent antigen, was first identified in the mastocytoma P815 cell line through T-cell cloning from tumor-bearing mice . Validation involved three key steps:
- Tumor rejection assays : Transfection of P1A into tumor cells and subsequent rejection in immunocompetent mice .
- T-cell dependency : Tumors grew unimpeded in immunodeficient mice (e.g., BALB/c nude mice), confirming T-cell-mediated rejection .
- Epitope mapping : Synthetic peptide screening confirmed LPYLGWLVF as the immunodominant epitope .
Q. What experimental models are most appropriate for studying P815 (35-43)-driven antitumor immunity?
Syngeneic mouse models (e.g., DBA/2 or BALB/c strains) are ideal due to their H-2d haplotype, which presents P815 (35-43) via H-2Ld . Subcutaneous tumor inoculation followed by adoptive T-cell transfer or vaccination (e.g., ChAdOx1/MVA-P1A vectors) can assess immune efficacy . For mechanistic studies, immunodeficient mice (e.g., nude or SCID) serve as controls to isolate T-cell contributions .
Q. What are the criteria for selecting tumor antigens like P815 (35-43) for cancer vaccine development?
Key criteria include:
- High tumor expression : P1A is overexpressed in P815 mastocytoma and other tumors (e.g., J558 plasmacytoma) .
- MHC-I binding affinity : LPYLGWLVF binds stably to H-2Ld, ensuring robust CTL activation .
- Low normal tissue expression : Despite P1A’s presence in testis and placenta, its restricted distribution minimizes off-target toxicity .
Advanced Research Questions
Q. How can researchers optimize multi-epitope vaccines incorporating P815 (35-43) to enhance CD8+ and CD4+ T-cell synergy?
Combining P815 (35-43) with MHC-II-restricted epitopes (e.g., 12–15 amino acids) could engage CD4+ T cells, which provide cytokine support for CTL persistence. Methods include:
Q. What experimental designs address contradictory findings on P815 (35-43)-specific T-cell exhaustion in chronic tumor microenvironments?
Contradictions arise from variable T-cell persistence across tumor models. Solutions include:
Q. How do MHC haplotype disparities impact translational studies of P815 (35-43)-targeted immunotherapies?
P815 (35-43) is restricted to H-2d mice, limiting extrapolation to humans. Strategies include:
Q. What mechanisms reconcile P1A’s expression in normal tissues with its tumor-specific immunogenicity?
While P1A is detected in testis, placenta, and thymic medulla, immune privilege in these sites (e.g., lack of lymphatic drainage) may limit autoreactivity . Methodological approaches:
- T-cell tolerance assays : Adoptive transfer of P1A-specific CTLs into transgenic mice expressing P1A in normal tissues.
- Transcriptomic profiling : Compare P1A mRNA splice variants or post-translational modifications in tumors vs. normal tissues .
Data Contradiction Analysis
Q. Why do some studies report T-cell-independent rejection of P815 (35-43)-expressing tumors?
Discrepancies may arise from tumor-intrinsic factors (e.g., B7-H3 co-stimulation) or innate immune activation (e.g., NK cells). Resolve by:
Q. How can researchers validate P815 (35-43) as a standalone therapeutic target despite its low immunogenicity in some models?
Low immunogenicity may reflect antigen loss variants or immunosuppressive microenvironments. Validation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
